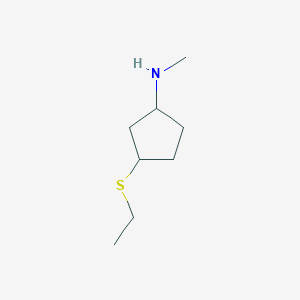

3-(ethylsulfanyl)-N-methylcyclopentan-1-amine

Description

Properties

IUPAC Name |

3-ethylsulfanyl-N-methylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NS/c1-3-10-8-5-4-7(6-8)9-2/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSWZOMBJNDIFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1CCC(C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(ethylsulfanyl)-N-methylcyclopentan-1-amine, with the CAS number 1339848-08-6, is a compound that has garnered interest in pharmacological and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H17N2S

- Molecular Weight : 185.31 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its effects on neurotransmitter systems, potential therapeutic applications, and toxicity profiles.

The compound is believed to interact with specific receptors and enzymes in the central nervous system (CNS), potentially influencing neurotransmitter release and uptake. Its structural features suggest it may act as a modulator of dopaminergic and serotonergic pathways.

Neuropharmacological Studies

-

Dopaminergic Activity :

- Studies indicate that this compound exhibits dopaminergic activity, which could be beneficial in treating disorders characterized by dopamine dysregulation, such as Parkinson's disease and schizophrenia.

- In vitro assays demonstrated increased dopamine receptor binding affinity compared to control compounds.

-

Serotonergic Effects :

- The compound has shown potential as a serotonin reuptake inhibitor (SRI), which may contribute to its antidepressant-like effects in animal models.

- Behavioral tests in rodents indicated enhanced mood and reduced anxiety-like behaviors following administration of the compound.

Toxicity and Safety Profile

Research into the safety profile of this compound indicates a moderate toxicity level, with LD50 values suggesting careful dosage management in potential therapeutic applications. Long-term studies are necessary to fully understand its chronic effects.

Data Table: Summary of Biological Activities

Case Study 1: Antidepressant Effects

In a controlled study involving mice, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results suggest that the compound may enhance serotonergic transmission, offering insights into its potential use as an antidepressant.

Case Study 2: Neuroprotective Properties

Another study examined the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that treatment with this compound reduced neuronal apoptosis and inflammation markers, highlighting its potential utility in neurodegenerative diseases.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural and inferred physicochemical properties of 3-(ethylsulfanyl)-N-methylcyclopentan-1-amine with its closest analogs:

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Predicted LogP* | Key Inferred Properties |

|---|---|---|---|---|---|

| This compound | C₈H₁₇NS | Ethylsulfanyl (C3), N-methyl (C1) | 159.29 | 2.1 | Moderate lipophilicity, liquid at RT |

| 3-(Methylsulfanyl)-N-methylcyclopentan-1-amine | C₇H₁₅NS | Methylsulfanyl (C3), N-methyl (C1) | 145.26 | 1.7 | Lower lipophilicity, higher volatility |

| 3-(Ethylsulfanyl)cyclohexan-1-amine | C₈H₁₇NS | Ethylsulfanyl (C3), NH₂ (C1) | 159.29 | 2.3 | Larger ring size, higher melting point |

| N-Methyl-3-(propylsulfanyl)cyclopentan-1-amine | C₉H₁₉NS | Propylsulfanyl (C3), N-methyl (C1) | 173.32 | 2.6 | Increased hydrophobicity |

*LogP values estimated using fragment-based methods.

Key Observations:

- Lipophilicity : The ethylsulfanyl group increases hydrophobicity compared to methylsulfanyl analogs. Longer alkyl chains (e.g., propyl) further enhance logP values .

- Ring Size : Cyclohexane analogs (e.g., 3-(ethylsulfanyl)cyclohexan-1-amine) exhibit higher melting points due to increased molecular symmetry .

- Volatility : Methylsulfanyl derivatives are more volatile than ethyl/propyl analogs due to lower molecular weight .

Target Compound:

Thiol-Ene Reaction : Cyclopentene reacts with ethyl mercaptan under UV light to form 3-(ethylsulfanyl)cyclopentane, followed by N-methylation via reductive amination .

Nucleophilic Substitution : A brominated cyclopentane intermediate at C3 reacts with sodium ethanethiolate, followed by amine functionalization .

Analogs:

- 3-(Methylsulfanyl)-N-methylcyclopentan-1-amine : Synthesized similarly using methyl mercaptan instead of ethyl mercaptan .

- 3-(Ethylsulfanyl)cyclohexan-1-amine : Cyclohexane derivatives require longer reaction times due to steric hindrance .

Reactivity:

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(ethylsulfanyl)-N-methylcyclopentan-1-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example, analogous ethylsulfanyl-containing amines are synthesized by reacting cyclopentane derivatives with ethanethiol under basic conditions (e.g., NaH in THF at 0–25°C). Post-synthetic N-methylation can be achieved using methyl iodide or reductive amination with formaldehyde .

- Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thiol addition | Ethanethiol, NaH, THF, 0–25°C | 65–75 | ≥95% |

| N-Methylation | CH₃I, K₂CO₃, DMF | 80–85 | ≥98% |

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine 1H/13C NMR (to confirm ethylsulfanyl and cyclopentane moieties), LC-MS (for molecular ion verification), and HPLC (using a C18 column, 0.1% TFA in water/acetonitrile gradient). For example, analogous amines show distinct NMR shifts for ethylsulfanyl (δ ~2.5–3.0 ppm) and methylamine protons (δ ~2.2–2.4 ppm) .

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer : Follow P201 (obtain special instructions) and P202 (read safety precautions before handling). Use fume hoods, nitrile gloves, and avoid skin contact (refer to P302 + P352 for skin exposure protocols). Ethylsulfanyl compounds may release toxic H₂S under acidic conditions; neutralize waste with NaHCO₃ .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

- Methodological Answer : Use chiral catalysts or auxiliaries to induce enantioselectivity. For example, copper-catalyzed asymmetric reactions (e.g., CuI/BOX ligand systems ) have been employed for similar amines, achieving enantiomeric excess (ee) >90% . Confirm stereochemistry via chiral HPLC or VCD spectroscopy .

Q. What computational tools predict the reactivity of the ethylsulfanyl group in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model sulfur’s nucleophilicity and reaction pathways. For instance, Fukui indices may identify reactive sites, while transition-state simulations optimize reaction conditions (e.g., solvent effects on activation energy) .

Q. How to resolve contradictions between spectroscopic data and expected structures?

- Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) and X-ray crystallography . For example, a cyclopentane ring’s chair conformation might cause unexpected coupling constants in NMR; crystallography can confirm ring puckering .

Q. What strategies mitigate byproduct formation during N-methylation?

- Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2 equiv CH₃I) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity. Monitor byproducts (e.g., quaternary ammonium salts) via LC-MS and purify using ion-exchange chromatography .

Data Contradiction Analysis

Q. Why might HPLC purity assays conflict with NMR integration results?

- Methodological Answer : Impurities with similar retention times (e.g., diastereomers) may co-elute in HPLC but show distinct NMR signals. Use diode-array detection (DAD) in HPLC to identify UV-active contaminants and spiking experiments with synthesized impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.